

6-Chloro-7-methoxyimidazo[1,2-a]pyridine: Technical Reference Guide

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Compound of Interest

Compound Name: 6-Chloro-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B12827949

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Introduction & Core Significance

6-Chloro-7-methoxyimidazo[1,2-a]pyridine is a high-value fused heterocyclic scaffold used extensively in modern medicinal chemistry. It serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets, including GABA-A receptors, p38 MAP kinases, and PI3K isoforms.

This specific derivative features a unique substitution pattern:

- **C6-Chloro:** A strategic "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing expansion of the core into complex chemical space.
- **C7-Methoxy:** An electron-donating group (EDG) that modulates the electron density of the bicyclic system, influencing both the pKa of the bridgehead nitrogen and the solubility profile of the final drug candidate.

Chemical Identifiers & Physicochemical Properties[1][2][3] Identity Data

Identifier	Value
Chemical Name	6-Chloro-7-methoxyimidazo[1,2-a]pyridine
CAS Number	1427368-12-4
Molecular Formula	C
	H
	ClN
	O
Molecular Weight	182.61 g/mol
SMILES	<chem>COC1=CC2=NC=CN2C=C1Cl</chem>
InChIKey	HUJSXPONYSILII-UHFFFAOYSA-N

Physicochemical Profile (Predicted/Experimental)

Property	Value / Description	Context
Appearance	Off-white to pale brown solid	Typical for purified imidazopyridines; crude oils are common.
LogP (Calc)	~1.8 – 2.1	Moderate lipophilicity; suitable for CNS penetration.
TPSA	~26.5 Å ²	Low polar surface area, indicating good membrane permeability.
pKa (Base)	~5.0 – 5.5	The N1 nitrogen is the basic center. The 6-Cl (EWG) lowers pKa, while 7-OMe (EDG) partially restores it.
Solubility	DMSO, Methanol, DCM	Limited solubility in water; requires acidification for aqueous stability.

Synthetic Methodology

The most robust route to **6-Chloro-7-methoxyimidazo[1,2-a]pyridine** is the Hantzsch-type condensation of a substituted 2-aminopyridine with an

-halocarbonyl equivalent. This method is preferred over direct functionalization of the core due to superior regiocontrol.

Retrosynthetic Analysis

The target molecule is disconnected at the imidazole ring, tracing back to 2-amino-5-chloro-4-methoxypyridine and chloroacetaldehyde.

Experimental Protocol: Cyclization

Reaction Overview:

Step-by-Step Procedure:

- Reagent Prep: Charge a round-bottom flask with 2-amino-5-chloro-4-methoxypyridine (1.0 equiv) [CAS: 662117-63-7].
- Solvent: Suspend the starting material in Ethanol (10-15 volumes).
- Electrophile Addition: Add Chloroacetaldehyde (40-50% wt. in water, 1.5 equiv). Note: Chloroacetaldehyde dimethyl acetal can be used but requires acidic hydrolysis in situ.
- Cyclization: Heat the mixture to reflux (78-80°C) for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the aminopyridine.
- Workup:
 - Cool to room temperature.
 - Concentrate under reduced pressure to remove ethanol.
 - Dilute the residue with water and neutralize with saturated NaHCO₃

solution (pH ~8).[1] Critical Step: The product often precipitates as the free base upon neutralization.

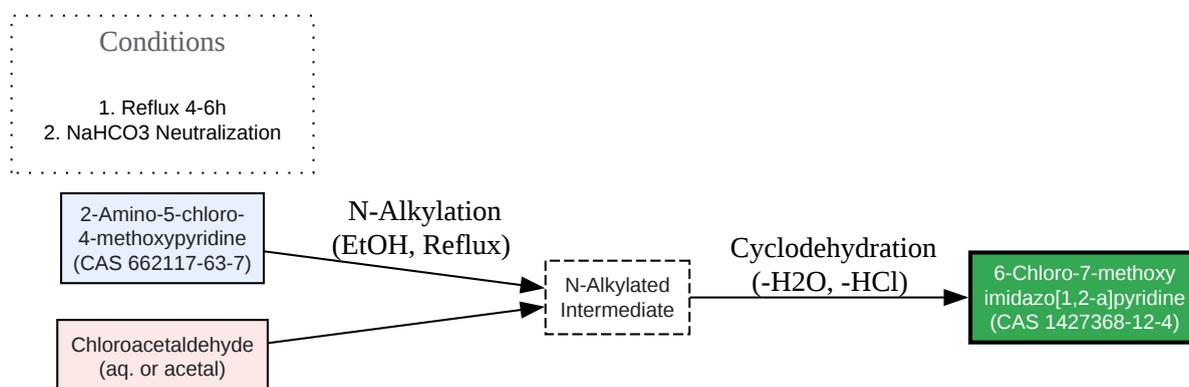
- Purification: Extract with Ethyl Acetate (3x). Dry organics over Na

SO

[1] If necessary, purify via flash column chromatography (SiO

, gradient 0-5% MeOH in DCM).

Synthesis Diagram (Graphviz)



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Caption: Hantzsch-type cyclization strategy for the regioselective synthesis of the imidazo[1,2-a]pyridine core.

Medicinal Chemistry & SAR Logic

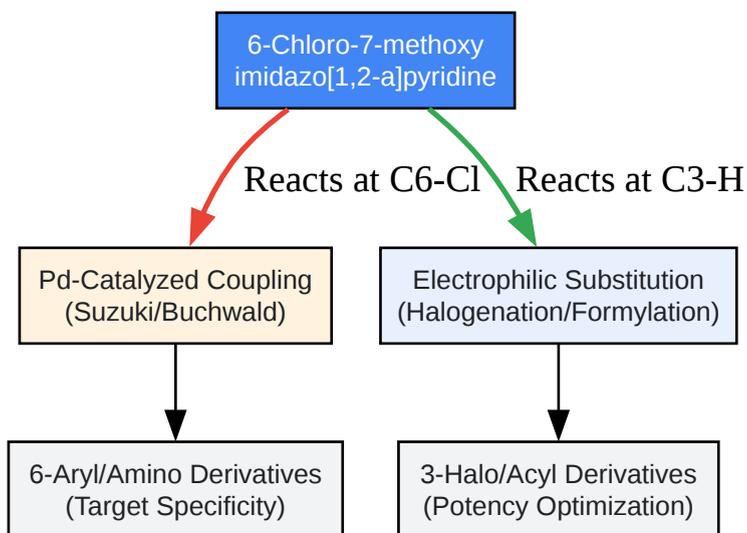
In drug design, this scaffold is rarely the final drug but a critical intermediate. Understanding its reactivity profile is essential for library generation.

Structure-Activity Relationship (SAR) Map

- Position 3 (C-H): Highly nucleophilic.

- Reactivity: Susceptible to electrophilic aromatic substitution (EAS).
- Modifications: Halogenation (NIS/NBS), Formylation (Vilsmeier-Haack), or Mannich reactions.
- Position 6 (C-Cl): The "Growth Vector."
 - Reactivity: Aryl chloride suitable for Pd-catalyzed cross-coupling.
 - Utility: Used to attach hydrophobic tails or heteroaryl rings to access the binding pocket of kinases or receptors.
- Position 7 (C-OMe): Electronic Modulator.
 - Function: The methoxy group increases electron density in the pyridine ring, making the C3 position more nucleophilic and the N1 nitrogen more basic compared to the 6-chloro-only analog.

Reactivity Workflow Diagram



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Caption: Divergent functionalization pathways: C6 (Cross-coupling) vs. C3 (Electrophilic substitution).

Safety & Handling

- Hazards: As a halogenated heterocyclic amine, treat as Irritant (Skin/Eye/Respiratory).
- Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
- Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

- PubChem Compound Summary.**6-Chloro-7-methoxyimidazo[1,2-a]pyridine** (CID 130065168). National Center for Biotechnology Information. [Link](#)
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